2-chloro-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
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Description
2-chloro-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, also known as CMMD, is a chemical compound that has been the subject of significant scientific research in recent years. This compound has shown potential in a variety of applications, including as a therapeutic agent for the treatment of certain diseases. In
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anticancer Properties : Researchers have investigated the potential of this compound as an anticancer agent. Its unique structure may interfere with cancer cell growth pathways, making it a candidate for further study in cancer therapy .
- Targeting Quorum Sensing : The compound has been explored for its role in quorum sensing inhibition. Quorum sensing is crucial for bacterial communication and virulence. Inhibiting this process could lead to novel antibacterial strategies .
Chemical Biology and Bioconjugation
- Bioorthogonal Labeling : The presence of functional groups (such as the oxadiazole ring) makes this compound suitable for bioorthogonal labeling. Researchers can use it to selectively tag biomolecules in complex biological systems .
Materials Science and Polymer Chemistry
- Polymerization Initiator : The compound’s chloro group can serve as an initiator for polymerization reactions. It participates in the formation of polymers with specific properties, such as solubility and mechanical strength .
Organic Synthesis and Synthetic Chemistry
- Weinreb Amide Derivatives : As a Weinreb amide, this compound is valuable in synthetic chemistry. It can be used as a starting material for the synthesis of various organic compounds, including pharmaceutical intermediates .
Environmental Science and Agrochemicals
- Herbicide Research : The compound’s structural features may be relevant for herbicide development. Investigating its effects on plant growth and weed control could lead to new herbicidal agents .
Analytical Chemistry and Spectroscopy
- Near-Infrared Spectroscopy : Researchers have explored hydrogen bonding interactions between this compound and other molecules using near-infrared absorption spectroscopy. Such studies contribute to our understanding of molecular interactions .
properties
IUPAC Name |
2-chloro-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-24-12-6-8-13(9-7-12)25-11-16-21-17(26-22-16)10-20-18(23)14-4-2-3-5-15(14)19/h2-9H,10-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBAYOUDHMQZNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide |
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